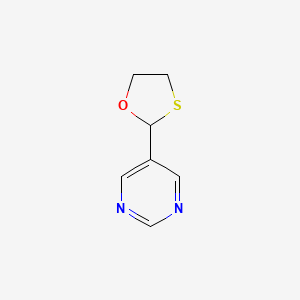

5-(1,3-Oxathiolan-2-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1,3-Oxathiolan-2-yl)pyrimidine is a useful research compound. Its molecular formula is C7H8N2OS and its molecular weight is 168.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Applications

1.1 Mechanism of Action Against HIV

5-(1,3-Oxathiolan-2-yl)pyrimidine and its derivatives have been identified as effective nucleoside analogs with antiviral activity against the human immunodeficiency virus (HIV). These compounds function by mimicking natural nucleosides, thereby interfering with viral replication processes. The (-)-enantiomer of this compound has been shown to exhibit significant antiviral effects while maintaining lower cytotoxicity compared to its counterparts .

1.2 Clinical Studies and Efficacy

Clinical studies have demonstrated that this compound derivatives can inhibit HIV replication in T-lymphocytes effectively. For instance, formulations containing this compound have been used in therapeutic regimens for patients with HIV/AIDS, showcasing promising results in reducing viral load and improving patient outcomes .

Table 1: Summary of Clinical Applications of this compound

| Study | Year | Application | Results |

|---|---|---|---|

| 5th Anti-Aids Conference | 1989 | Antiviral activity | Effective against HIV |

| US5905082A Patent | 1999 | HIV treatment | Reduced cytotoxicity; improved patient outcomes |

| PMC8576827 Study | 2021 | Nucleoside analog efficacy | Higher antiviral activity noted |

Synthesis and Chemical Properties

2.1 Synthetic Strategies

The synthesis of this compound involves several chemical pathways that have been optimized for efficiency and yield. Recent reviews have outlined various synthetic methodologies that allow for the production of this compound and its analogs with high purity .

2.2 Structural Characteristics

The structural framework of this compound includes a pyrimidine ring fused with an oxathiolane moiety, which contributes to its biological activity. The unique spatial arrangement of atoms within this compound is critical for its interaction with viral enzymes such as reverse transcriptase .

Broader Therapeutic Potential

Beyond its application in HIV treatment, research indicates that this compound may have potential uses in other therapeutic areas:

3.1 Anticancer Activity

Preliminary studies suggest that certain derivatives of this compound may exhibit anticancer properties. The mechanism appears to involve the inhibition of cellular proliferation in cancer cell lines, although further research is needed to elucidate these effects fully .

3.2 Antimicrobial Properties

Some derivatives have also shown promise as antimicrobial agents against resistant strains of bacteria. This expands the potential utility of this compound beyond viral infections to include bacterial infections .

Conclusion and Future Directions

The applications of this compound are primarily centered around its antiviral properties, particularly against HIV. Ongoing research is essential to explore its full therapeutic potential across various diseases, including cancer and bacterial infections. Future studies should focus on optimizing synthesis methods and conducting comprehensive clinical trials to validate efficacy and safety profiles.

Análisis De Reacciones Químicas

General Information

5-(1,3-Oxathiolan-2-yl)pyrimidine is a synthetic organic molecule featuring a pyrimidine ring connected to an oxathiolane moiety. Pyrimidines and their derivatives are important in medicinal chemistry, displaying anticancer, antiprotozoal, anti-inflammatory, antiviral, anti-tubercular, and antibacterial activities . Oxathiolanes have attracted interest because of their biological activities, including antiviral properties and their potential as muscarinic receptor agonists and antagonists .

Potential Chemical Reactions

The chemical reactivity of this compound is influenced by its functional groups.

-

Hydrolysis: The acetoxy group in related compounds can undergo hydrolysis under basic or acidic conditions to regenerate the corresponding alcohol.

-

Nucleophilic Substitution: The oxathiolane ring can participate in nucleophilic substitution reactions, enabling further functionalization.

-

Condensation Reactions: 1,3-Oxathiolanes can be condensed with protected pyrimidine bases using Lewis acids to form nucleosides .

Isomer Formation

The substituents on the chiral carbons of the 1,3-oxathiolane nucleosides can be cis or trans relative to the oxathiolane ring system, leading to different optical isomers . The four optical isomers are:

-

cis (α): Both groups "up" (naturally occurring).

-

cis: Both groups "down" (non-naturally occurring).

-

trans (β): C2 substituent "up" and C5 substituent "down."

In condensation reactions forming nucleosides, a mixture of β- and α-anomers is typically obtained, with the β-anomer often in excess . Separation methods include fractional crystallization, chromatography, or preparation and separation of diastereomeric derivatives .

Selected Examples of Chemical Reactions

-

Synthesis of Thiazolopyrimidines: Chloroacetic acid and anhydrous sodium acetate are added to a thiopyrimidine derivative in acetic acid-acetic anhydride, and the mixture is heated to form a thiazolopyrimidine .

-

Reaction with Epoxides: Reacting an epoxide derivative with carbon disulfide in ethanol in the presence of potassium hydroxide yields a 1,3-oxathiolane-2-thione derivative .

These reactions highlight the versatility of pyrimidines and oxathiolanes in synthesizing complex heterocyclic compounds with potential biological applications .

Propiedades

Fórmula molecular |

C7H8N2OS |

|---|---|

Peso molecular |

168.22 g/mol |

Nombre IUPAC |

5-(1,3-oxathiolan-2-yl)pyrimidine |

InChI |

InChI=1S/C7H8N2OS/c1-2-11-7(10-1)6-3-8-5-9-4-6/h3-5,7H,1-2H2 |

Clave InChI |

AOCWJASAZOPGAU-UHFFFAOYSA-N |

SMILES canónico |

C1CSC(O1)C2=CN=CN=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.